
N-(2-phenoxyphenyl)-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)-2-phenylpropanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil is an organic compound that belongs to the family of phenylpyrazoles. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. Fipronil is known for its high efficacy against a wide range of pests, including fleas, ticks, cockroaches, and ants.
Mécanisme D'action
N-(2-phenoxyphenyl)-2-phenylpropanamide works by targeting the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. GABA is a neurotransmitter that inhibits the activity of neurons. N-(2-phenoxyphenyl)-2-phenylpropanamide binds to the GABA receptor and blocks the flow of chloride ions, which leads to hyperexcitation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-2-phenylpropanamide has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators. N-(2-phenoxyphenyl)-2-phenylpropanamide can also accumulate in the environment and has been detected in soil, water, and food. N-(2-phenoxyphenyl)-2-phenylpropanamide has been shown to have a negative impact on non-target organisms, including beneficial insects, such as bees and butterflies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenoxyphenyl)-2-phenylpropanamide is widely used in laboratory experiments to study the effects of insecticides on insects and other organisms. It is effective against a wide range of pests, making it a versatile tool for researchers. However, the use of N-(2-phenoxyphenyl)-2-phenylpropanamide in laboratory experiments can have limitations, such as the potential for non-target effects and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(2-phenoxyphenyl)-2-phenylpropanamide. One area of research is the development of new insecticides that are more targeted and have fewer non-target effects. Another area of research is the study of the environmental fate and transport of N-(2-phenoxyphenyl)-2-phenylpropanamide, including its potential impact on soil and water quality. Additionally, the potential use of N-(2-phenoxyphenyl)-2-phenylpropanamide in the treatment of parasitic diseases and cancer warrants further investigation.
Conclusion:
In conclusion, N-(2-phenoxyphenyl)-2-phenylpropanamide is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. It works by disrupting the nervous system of insects, leading to paralysis and death. N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties and has potential applications in the treatment of parasitic diseases and cancer. However, the use of N-(2-phenoxyphenyl)-2-phenylpropanamide can have limitations, such as the potential for non-target effects and the need for careful handling and disposal. Further research is needed to better understand the environmental impact and potential applications of N-(2-phenoxyphenyl)-2-phenylpropanamide.
Méthodes De Synthèse
The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide involves the reaction of 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)pyrazole-4-carboxamide with 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanal in the presence of a base. The reaction results in the formation of N-(2-phenoxyphenyl)-2-phenylpropanamide. The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide is a multistep process that requires careful handling of the reactants and the use of specialized equipment.
Applications De Recherche Scientifique
N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties. It has been used to control pests in agriculture, forestry, and veterinary medicine. N-(2-phenoxyphenyl)-2-phenylpropanamide is effective against a wide range of pests, including fleas, ticks, cockroaches, and ants. It works by disrupting the nervous system of insects, leading to paralysis and death. N-(2-phenoxyphenyl)-2-phenylpropanamide has also been shown to have acaricidal and repellent properties. In addition to its insecticidal properties, N-(2-phenoxyphenyl)-2-phenylpropanamide has been studied for its potential use in the treatment of parasitic diseases and cancer.
Propriétés
Nom du produit |
N-(2-phenoxyphenyl)-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-(2-phenoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C21H19NO2/c1-16(17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |
Clé InChI |
QVSRLQGACTXBHY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)
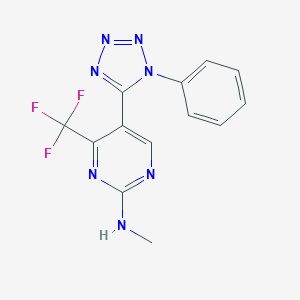
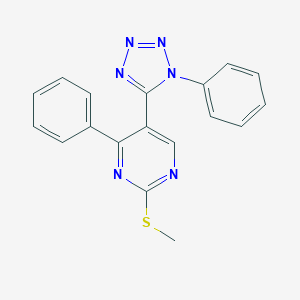

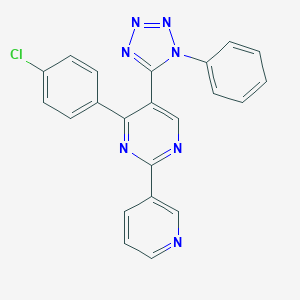
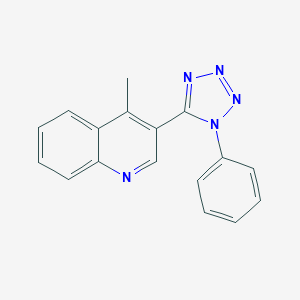
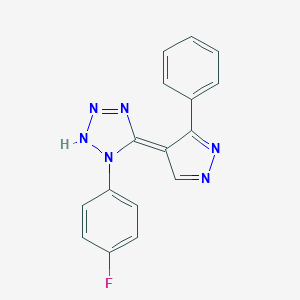
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
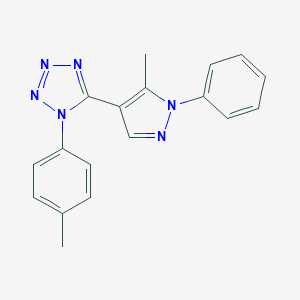
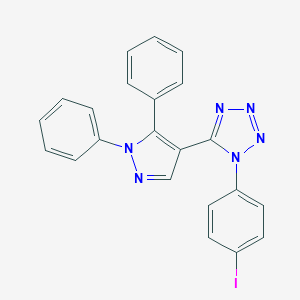
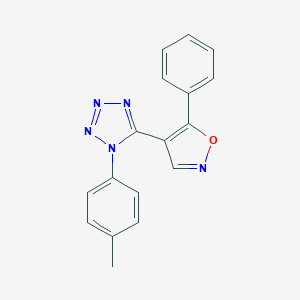
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)